2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a hexahydrocycloocta[b]thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then subjected to cyclization and further functionalization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of advanced materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid: Similar in structure but lacks the hexahydrocycloocta[b]thiophene ring.
Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-: Contains a similar nitrophenyl group but differs in the overall structure.
Uniqueness
The uniqueness of 2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[(Z)-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c21-19(25)18-15-5-3-1-2-4-6-16(15)28-20(18)22-17(24)12-9-13-7-10-14(11-8-13)23(26)27/h7-12H,1-6H2,(H2,21,25)(H,22,24)/b12-9- |
InChI Key |
HZGPJCUBZPKPTE-XFXZXTDPSA-N |
Isomeric SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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